molecular formula C14H11N3OS2 B5540012 MFCD03622271

MFCD03622271

Cat. No.: B5540012
M. Wt: 301.4 g/mol
InChI Key: GBSYWRRIDGIJRN-UHFFFAOYSA-N
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Description

These classes are commonly used in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and functional versatility . For this analysis, we hypothesize that MFCD03622271 shares structural or functional similarities with the compounds detailed in the evidence, such as boronic acids or trifluoromethyl-substituted aromatics, which are pivotal in Suzuki-Miyaura coupling or as bioactive intermediates .

Properties

IUPAC Name

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c15-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)17-8-16-13/h1-6,8H,7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSYWRRIDGIJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03622271 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The specific reagents and catalysts used can vary, but the goal is to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. The process often involves rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD03622271 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

MFCD03622271 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: this compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD03622271 exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit various biochemical pathways, leading to the desired outcome. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media .
    • Log P Predictions: XLOGP3 = 2.15; WLOGP = 0.78 (indicating moderate lipophilicity) .
    • Synthetic Route: Palladium-catalyzed cross-coupling in THF/water at 75°C for 1.33 hours .
Compound B: 3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5, MDL: MFCD00039227)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties: Boiling Point: 215°C (predicted) . Log S (ESOL): -2.99 (low aqueous solubility) . Synthetic Route: Condensation of 4-methylbenzenesulfonohydrazide with trifluoromethyl ketone in methanol, followed by chromatography .
Comparative Analysis
Property Compound A Compound B
Functional Group Boronic acid Trifluoromethyl ketone
Reactivity Suzuki-Miyaura coupling Nucleophilic substitution
Solubility (mg/mL) 0.24 0.687 (analogous compound)
Log P (XLOGP3) 2.15 2.15 (similar lipophilicity)
Synthetic Complexity Moderate (Pd catalysis) Low (one-step condensation)
Applications Drug intermediates Agrochemical precursors

Key Findings :

  • Structural Divergence : Compound A’s boronic acid group enables cross-coupling reactions, while Compound B’s trifluoromethyl group enhances metabolic stability in bioactive molecules .
  • Solubility : Both exhibit low aqueous solubility, necessitating formulation adjustments for bioavailability .
  • Synthetic Accessibility : Compound B’s simpler synthesis contrasts with Compound A’s reliance on transition-metal catalysts, impacting scalability and cost .

Comparison with Functionally Similar Compounds

Compound C: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330)
  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL (0.00342 mol/L) in organic solvents .
    • Synthetic Route: Green chemistry approach using A-FGO catalyst in THF, achieving 98% yield .
Functional Similarities to MFCD03622271
  • Bioactivity : Both Compound C and hypothesized this compound likely exhibit antimicrobial or anticancer properties due to halogenated aromatic cores .
  • Thermal Stability : Bromine and chlorine substituents in such compounds enhance thermal stability, making them suitable for high-temperature industrial processes .

Data Tables

Table 1: Physicochemical Properties
Parameter Compound A Compound B Compound C
Molecular Weight 235.27 202.17 201.02
Log S (ESOL) -2.99 -2.99 -2.47
TPSA (Ų) 40.46 17.07 37.30
GI Absorption High Moderate High

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